molecular formula C16H20N4O B1501206 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 1151653-30-3

5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1501206
CAS No.: 1151653-30-3
M. Wt: 284.36 g/mol
InChI Key: UFZASFRIBDDFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its pyrazole core structure, which is substituted with an amino group, a benzyloxymethyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for biologically active molecules.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. Pyrazole derivatives are known to exhibit various biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

Industry: Industrially, this compound can be used in the production of specialty chemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism by which 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 3-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

  • 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

  • 5-Amino-3-(benzyloxymethyl)-1H-pyrazole-4-carbonitrile

Uniqueness: 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-amino-1-tert-butyl-3-(phenylmethoxymethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(18)13(9-17)14(19-20)11-21-10-12-7-5-4-6-8-12/h4-8H,10-11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZASFRIBDDFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)COCC2=CC=CC=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672007
Record name 5-Amino-3-[(benzyloxy)methyl]-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151653-30-3
Record name 5-Amino-3-[(benzyloxy)methyl]-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.